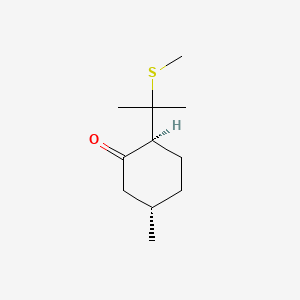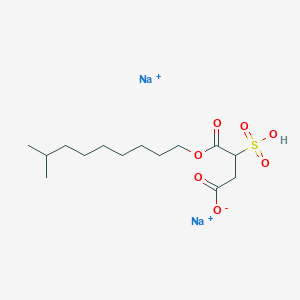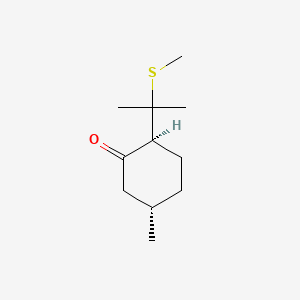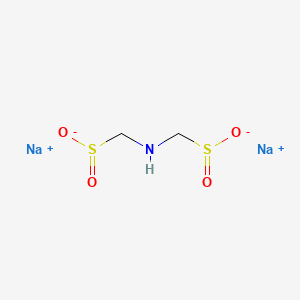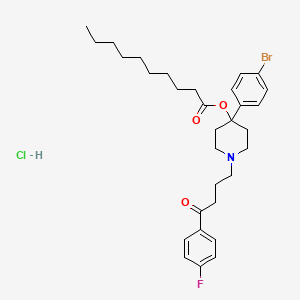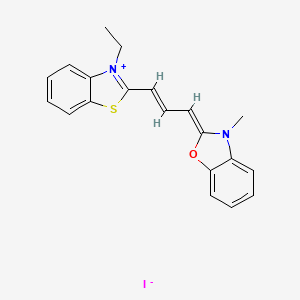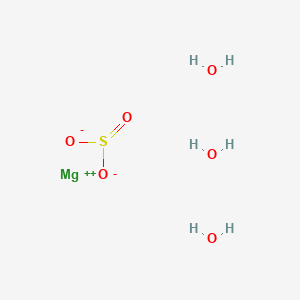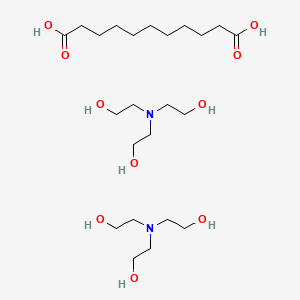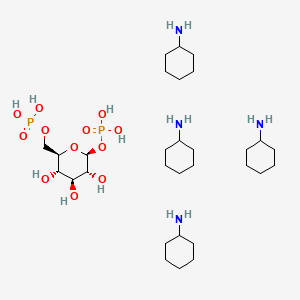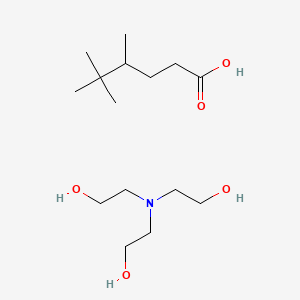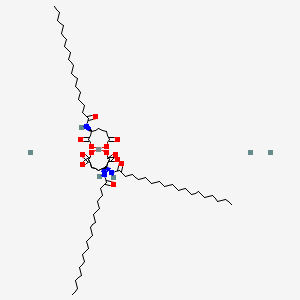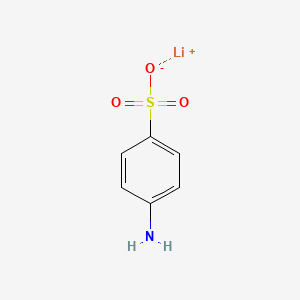
Benzenesulfonic acid, 4-amino-, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido bencensulfónico, 4-amino-, sal monolítico es un compuesto organosulfurado con la fórmula molecular C6H6LiNO3S. Es un derivado del ácido bencensulfónico, donde el grupo ácido sulfónico es sustituido por un grupo amino en la posición para y un ion litio reemplaza el hidrógeno del grupo ácido sulfónico. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo química, biología e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido bencensulfónico, 4-amino-, sal monolítico típicamente involucra la sulfonación de la anilina (4-aminobenceno) con ácido sulfúrico para producir ácido 4-aminobenzenesulfónico. Este intermedio se neutraliza luego con hidróxido de litio para formar la sal monolítico. Las condiciones de reacción generalmente incluyen:
Sulfonación: La anilina se hace reaccionar con ácido sulfúrico concentrado a temperaturas elevadas.
Neutralización: El ácido 4-aminobenzenesulfónico resultante se neutraliza con hidróxido de litio bajo condiciones controladas de pH.
Métodos de Producción Industrial
La producción industrial del ácido bencensulfónico, 4-amino-, sal monolítico sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:
Sulfonación: Se utilizan reactores a gran escala para sulfonar la anilina con ácido sulfúrico.
Neutralización: El producto sulfonado se neutraliza luego con hidróxido de litio en mezcladores industriales.
Purificación: El producto final se purifica mediante cristalización u otras técnicas de separación para obtener ácido bencensulfónico, 4-amino-, sal monolítico de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido bencensulfónico, 4-amino-, sal monolítico experimenta varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo amino puede participar en reacciones de sustitución electrofílica.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente involucrando el grupo amino.
Reacciones de Condensación: Puede formar productos de condensación con aldehídos y cetonas.
Reactivos y Condiciones Comunes
Sustitución Electrofílica: Reactivos como el bromo o el ácido nítrico se pueden utilizar bajo condiciones ácidas.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Productos Principales
Productos de Sustitución: Derivados halogenados o nitrados.
Productos de Oxidación: Ácidos sulfónicos o compuestos nitro.
Productos de Reducción: Aminas u otras formas reducidas.
Aplicaciones Científicas De Investigación
El ácido bencensulfónico, 4-amino-, sal monolítico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se emplea en ensayos bioquímicos y como amortiguador en experimentos biológicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido bencensulfónico, 4-amino-, sal monolítico involucra su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo amino puede formar enlaces de hidrógeno y participar en ataques nucleofílicos, mientras que el grupo ácido sulfónico puede participar en interacciones iónicas. Estas interacciones influyen en diversas vías y procesos bioquímicos, lo que hace que el compuesto sea útil en diferentes aplicaciones.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido bencensulfónico: El compuesto principal sin el grupo amino.
Ácido 4-aminobenzenesulfónico: El intermedio en la síntesis de la sal monolítico.
Ácido p-toluensulfónico: Un ácido sulfónico similar con un grupo metilo en lugar de un grupo amino.
Unicidad
El ácido bencensulfónico, 4-amino-, sal monolítico es único debido a la presencia de ambos grupos, amino y ácido sulfónico, que confieren una reactividad química y una actividad biológica distintas. El ion litio además mejora su solubilidad y estabilidad, lo que lo hace adecuado para diversas aplicaciones.
Propiedades
Número CAS |
117998-06-8 |
|---|---|
Fórmula molecular |
C6H6LiNO3S |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
lithium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Li/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
ZBAFARDUZOEUPJ-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC(=CC=C1N)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


